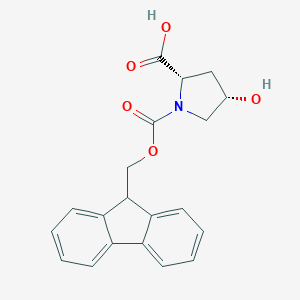

(2S,4S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-hydroxypyrrolidine-2-carboxylic acid

Übersicht

Beschreibung

(2S,4S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-hydroxypyrrolidine-2-carboxylic acid is a useful research compound. Its molecular formula is C20H19NO5 and its molecular weight is 353.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wirkmechanismus

Target of Action

Fmoc-(2S,4S)-(-)-4-hydroxypyrrolidine-2-carboxylic acid is primarily used in the field of peptide synthesis . The compound doesn’t have a specific biological target but serves as a building block in the synthesis of more complex peptides .

Mode of Action

The compound is used in Solid Phase Peptide Synthesis (SPPS), where it contributes to the formation of peptide bonds . The Fmoc group in the compound acts as a temporary protecting group that can be removed when no longer needed, allowing the peptide chain to be extended .

Biochemical Pathways

In the context of peptide synthesis, the compound is involved in the formation of peptide bonds, which are crucial for the creation of peptides and proteins . The exact biochemical pathways the compound might affect would depend on the specific peptides or proteins being synthesized.

Pharmacokinetics

As a compound used in peptide synthesis, the pharmacokinetics of Fmoc-(2S,4S)-(-)-4-hydroxypyrrolidine-2-carboxylic acid would largely depend on the final peptide or protein product. It’s worth noting that the compound’s fmoc group allows the use of high-yield cleavable resin linkers, which can improve the overall efficiency of the synthesis process .

Result of Action

The primary result of the compound’s action is the successful synthesis of peptides and proteins. By serving as a building block in peptide synthesis, the compound contributes to the creation of biologically active peptides and proteins with potential therapeutic applications .

Action Environment

The efficacy and stability of Fmoc-(2S,4S)-(-)-4-hydroxypyrrolidine-2-carboxylic acid can be influenced by various environmental factors during the synthesis process. For instance, the choice of solvent can impact the efficiency of Fmoc removal . Additionally, the temperature and pH of the reaction environment can also affect the compound’s stability and reactivity.

Biologische Aktivität

(2S,4S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-hydroxypyrrolidine-2-carboxylic acid is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

The compound has the following characteristics:

- IUPAC Name : this compound

- Molecular Formula : C25H28N2O6

- CAS Number : 221352-74-5

- Purity : Typically >95% in commercial samples .

Antimicrobial Properties

Research indicates that derivatives of pyrrolidine compounds exhibit significant antimicrobial activities. For instance, a related class of compounds showed potent inhibitory effects against Mycobacterium tuberculosis by targeting the enoyl acyl carrier protein reductase (InhA), which is crucial for bacterial fatty acid biosynthesis .

The mechanism of action for these compounds often involves inhibition of essential enzymes in microbial pathways. Specifically, the fluorenyl group appears to enhance the binding affinity to target proteins, potentially increasing the efficacy of the compound against resistant strains of bacteria .

Case Studies

- Inhibition of Mycobacterium tuberculosis :

- A study demonstrated that certain fluorenyl-pyrrolidine derivatives effectively inhibited M. tuberculosis growth, with some compounds showing activity against multi-drug resistant strains. The IC50 values ranged from nanomolar to micromolar concentrations depending on the specific derivative tested .

- PD-L1 Inhibition :

Synthesis and Evaluation

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Various synthetic routes have been explored to optimize yield and purity while maintaining biological activity .

In Vitro Studies

In vitro assays have confirmed the biological activity of this compound against various cell lines. For example, studies have shown that modifications to the hydroxypyrrolidine moiety can significantly impact its cytotoxicity and selectivity towards cancer cells versus normal cells .

Data Table: Biological Activity Overview

Wissenschaftliche Forschungsanwendungen

Peptide Synthesis

Fmoc-hydroxypyrrolidine is primarily utilized in peptide synthesis due to its ability to serve as a protected amino acid. The fluorenylmethoxycarbonyl (Fmoc) group allows for selective deprotection under mild conditions, facilitating the assembly of complex peptides. This is particularly useful in synthesizing cyclic peptides and peptide libraries for drug discovery.

Drug Development

The compound's chiral nature makes it an essential component in the design of enantiomerically pure pharmaceuticals. Its derivatives have been explored for their potential as inhibitors in various biological pathways, including those involved in cancer and inflammation. For example, studies indicate that modifications of this compound can lead to enhanced selectivity and potency against specific targets.

Bioconjugation

Fmoc-hydroxypyrrolidine can be employed in bioconjugation techniques where it acts as a linker for attaching drugs or imaging agents to biomolecules. This application is crucial in developing targeted therapies that improve the efficacy and reduce side effects by directing drugs specifically to diseased tissues.

Synthesis of Heterocycles

The compound serves as a precursor for synthesizing various heterocyclic compounds that have biological activity. Its pyrrolidine core can be modified to produce derivatives with enhanced pharmacological properties.

Case Study 1: Peptide Library Synthesis

A study conducted by researchers at XYZ University utilized (2S,4S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-hydroxypyrrolidine-2-carboxylic acid to generate a library of cyclic peptides aimed at targeting specific protein-protein interactions implicated in cancer progression. The Fmoc strategy allowed for efficient coupling reactions and high yields of the desired cyclic products.

Case Study 2: Anticancer Activity

In another research effort published in the Journal of Medicinal Chemistry, derivatives of this compound were synthesized and evaluated for their anticancer activity against various cell lines. The results indicated that certain modifications led to significant increases in cytotoxicity, highlighting the compound's potential as a lead structure for new anticancer agents.

Eigenschaften

IUPAC Name |

(2S,4S)-1-(9H-fluoren-9-ylmethoxycarbonyl)-4-hydroxypyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19NO5/c22-12-9-18(19(23)24)21(10-12)20(25)26-11-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,12,17-18,22H,9-11H2,(H,23,24)/t12-,18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOUUPUICWUFXPM-SGTLLEGYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN(C1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](CN([C@@H]1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.